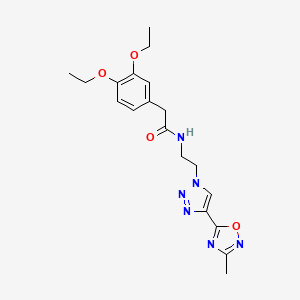
2-(3,4-diethoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-diethoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H24N6O4 and its molecular weight is 400.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3,4-diethoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The compound features a unique combination of functional groups that may contribute to its biological activity. The presence of an oxadiazole ring and a triazole moiety is particularly noteworthy as these structures are often associated with various pharmacological properties.
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values reported around 15.63 µM , comparable to Tamoxifen (IC50 ~10.38 µM) .
Table 1 summarizes the cytotoxic effects of related compounds:
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative | MCF-7 | 15.63 |
| Tamoxifen | MCF-7 | 10.38 |
| Doxorubicin | MCF-7 | 0.12 - 2.78 |
The mechanism through which this compound exerts its anticancer effects may involve the activation of apoptotic pathways. Studies have shown increased levels of p53 and caspase-3 cleavage in treated cells, indicating that the compound may promote apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, oxadiazole derivatives have been evaluated for antimicrobial activity. Certain derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential as antimicrobial agents.
In Vivo Studies
In vivo studies involving similar oxadiazole compounds have shown that structural modifications can enhance biological activity. For example, the introduction of electron-withdrawing groups (EWGs) has been linked to increased antitumor activity . Further research is needed to explore the specific effects of substituents on the biological profile of the compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or the incorporation of additional functional groups could potentially enhance its efficacy and selectivity against target cells.
Propiedades
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4/c1-4-27-16-7-6-14(10-17(16)28-5-2)11-18(26)20-8-9-25-12-15(22-24-25)19-21-13(3)23-29-19/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPFUDKKHFSIGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













